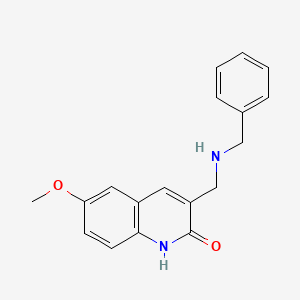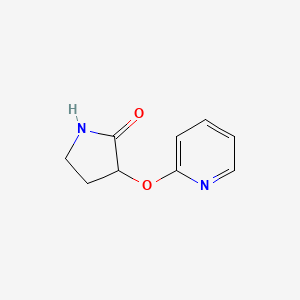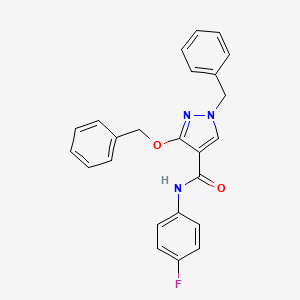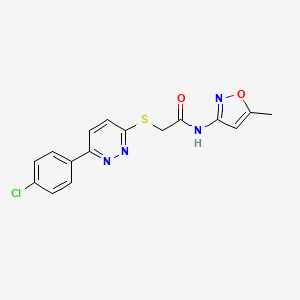
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinoline derivatives are generally crystalline solids or liquids at room temperature. They are often polar due to the presence of nitrogen and oxygen atoms, and they can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been studied for its potential in combating bacterial infections. Derivatives of this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The antibacterial properties stem from the compound’s ability to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .
Antifungal Applications
Similar to its antibacterial properties, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one derivatives have also been evaluated for antifungal activity. The compound’s mechanism of disrupting cell wall synthesis could be effective against fungal pathogens, offering a pathway to new antifungal treatments .
Anti-Inflammatory Properties
Research indicates that quinolinone derivatives can exhibit anti-inflammatory effects. This compound, due to its structural characteristics, may be explored for its ability to modulate inflammatory responses in various diseases, potentially leading to new anti-inflammatory medications .
Antimalarial Potential
Quinolinone compounds have a history of use in antimalarial drugs. The specific structure of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one could be synthesized into derivatives that might act against the malaria parasite, contributing to the fight against this disease .
Cancer Research
The benzylamino group attached to the quinolinone core could be modified to target certain cancer cells. Research into similar compounds has shown promise in selectively inhibiting the growth of tumor cells, which suggests potential applications in oncology .
Neuroprotective Effects
Quinolinones have been associated with neuroprotective properties. Studies could explore whether 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one can protect neuronal cells from damage or degeneration, which is crucial for treating neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action would depend on the use of this compound. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry. They can interact with various enzymes and receptors in the body, but without specific studies, it’s hard to predict the exact mechanism of action for this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSIMKLBLEBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)

